molecular formula C6H6BrNO B1291616 4-Bromo-1-methylpyridin-2(1H)-one CAS No. 214342-63-9

4-Bromo-1-methylpyridin-2(1H)-one

Cat. No. B1291616
M. Wt: 188.02 g/mol
InChI Key: YFOQSLIPUHGGQE-UHFFFAOYSA-N
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Description

The compound 4-Bromo-1-methylpyridin-2(1H)-one is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss 4-Bromo-1-methylpyridin-2(1H)-one, they do provide insights into related bromopyridine compounds and their chemistry, which can be informative for understanding the properties and reactivity of 4-Bromo-1-methylpyridin-2(1H)-one.

Synthesis Analysis

The synthesis of bromopyridine derivatives often involves halogenation reactions, where a bromine atom is introduced into the pyridine ring. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol involves the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Another example is the synthesis of 2-bromo-4-iodopyridine from 2-bromopyridine using LDA and I2 via a 'halogen dance' reaction, which is a method that can be used to introduce bromine into specific positions on the pyridine ring . These methods could potentially be adapted for the synthesis of 4-Bromo-1-methylpyridin-2(1H)-one.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the Schiff base compound mentioned in paper was characterized by X-ray single-crystal diffraction, which provided detailed information about its molecular geometry. Similarly, the crystal structure of 2-bromo-4-hydroxypyridine was determined, showing the presence of both the 4-hydroxypyridine and 4-pyridone tautomers . These studies highlight the importance of structural analysis in understanding the conformation and tautomeric states of bromopyridine compounds.

Chemical Reactions Analysis

Bromopyridine derivatives can participate in various chemical reactions, such as Suzuki cross-coupling, which is a powerful method for forming carbon-carbon bonds. The regioselective Suzuki cross-coupling of 2,4-dibromopyridine at position 2 with alkenyl(aryl) boronic acids yields 4-bromo-2-carbon substituted pyridines . This indicates that 4-Bromo-1-methylpyridin-2(1H)-one could potentially undergo similar cross-coupling reactions to form more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives are influenced by their molecular structure. For instance, the presence of a bromine atom can significantly affect the compound's reactivity, boiling point, and solubility. The self-condensation of 4-bromopyridine leads to the formation of a water-soluble, conjugated polymer, indicating that bromopyridine derivatives can polymerize under certain conditions . Additionally, the synthesis and characterization of bromobismuthates containing 4-methylpyridinium units demonstrate the versatility of bromopyridine derivatives in forming hybrid materials with unique thermal stability and optical properties .

Scientific Research Applications

Application in Cancer Research

  • MEK Inhibitors in Cancer Treatment : 4-Bromo-1-methylpyridin-2(1H)-one derivatives have been identified as potent MEK inhibitors with potential applications in cancer treatment. These inhibitors show high cellular potency and have been observed to inhibit ERK phosphorylation in tumor models, indicating their potential efficacy in cancer therapy (Wallace et al., 2006).

Application in Chemistry and Molecular Studies

  • Suzuki Cross-Coupling Reactions : The compound has been used in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives have shown potential as chiral dopants for liquid crystals and have been assessed for various biological activities, including anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
  • Halogen Bonding in Crystal Packing : The behavior of bromo and chloro atoms in crystal packing and their interaction with coformers have been studied using 4-bromo-1-methylpyridin-2(1H)-one derivatives. These studies contribute to understanding hydrogen-bonding patterns in pharmaceuticals (Gerhardt & Bolte, 2016).
  • Halogen Bonding vs. N-Arylation : Research has shown that 4-bromo-1-methylpyridin-2(1H)-one derivatives can switch between halogen bonding and N-arylation based on steric and electronic effects, which is significant for understanding molecular interactions in various chemical processes (Baykov et al., 2021).

Application in Material Science

  • Cocrystal Formation : Studies on the formation of cocrystals using derivatives of 4-Bromo-1-methylpyridin-2(1H)-one have helped in understanding intermolecular interactions and provided insights into the design of new materials (Thanigaimani et al., 2016).

Application in Biochemistry

  • Inactivation of DDAH : 4-Bromo-1-methylpyridin-2(1H)-one derivatives have been found to inactivate dimethylarginine dimethylaminohydrolase (DDAH) in a time- and concentration-dependent manner. This discovery opens new avenues in the study of covalent modifiers for biological applications (Johnson et al., 2011).

Application in Green Chemistry

  • Green Chemistry Synthesis : The compound has been used in a green chemistry context for synthesizing various derivatives, demonstrating the potential of 4-Bromo-1-methylpyridin-2(1H)-one in environmentally friendly chemical processes (Hopson et al., 2018).

Safety And Hazards

The safety data sheet for “4-Bromo-1-methylpyridin-2(1H)-one” indicates that it has a GHS07 signal word of "Warning" . The hazard statements include H302, H315, H319, H332, and H335 .

properties

IUPAC Name

4-bromo-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOQSLIPUHGGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622678
Record name 4-Bromo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methylpyridin-2(1H)-one

CAS RN

214342-63-9
Record name 4-Bromo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methylpyridin-2(1H)-one
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Synthesis routes and methods I

Procedure details

A solution of 4-bromopyridin-2-amine (600 mg, 3.5 mmol) in a mixture of 2M H2SO4 (20 mL) and 2M Na2NO2 (10 mL) was stirred at 0-5° C. for 2 h. The reaction mixture was extracted with CH2Cl2, and the organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated. The crude product was used in next step without further purification. The crude product 15a, potassium carbonate (3.6 mmol) and methyl iodide (3.7 mmol) were refluxed in acetone (100 mL) in a sealed tube for 4 h. The reaction mixture was cooled, and potassium carbonate was filtered off. The acetone was evaporated off and a small amount of water was added to the residue. This solution was extracted with CH2Cl2. The organic layer was dried, concentrated and purified with column chromatography to afforded 17a (355 mg, 57%). 1H NMR (CDCl3,): δ 3.49 (s, 3H), 6.31 (d, J=6.0 Hz, 1H), 6.82 (s, 1H), 7.14 (d, J=6.0 Hz, 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2NO2
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product 15a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 mmol
Type
reactant
Reaction Step Two
Quantity
3.7 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
57%

Synthesis routes and methods II

Procedure details

To a suspension of NaH (80 mg, 2 mmol) in THF (10 mL) was added 4-bromopyridin-2-ol (80 mg, 0.46 mmol) at 0° C. The resulting mixture was stirred for 1 h. Then CH3I (355 mg, 2.5 mmol) was added to the above mixture, and the mixture was stirred overnight. The reaction was quenched with aqueous NH4Cl solution. The organic phase was concentrated to give the crude product, which was purified by column to give 4-bromo-1-methylpyridin-2(1H)-one (42.3 mg, 50%).
Name
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Name
Quantity
355 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To an ice-cold solution of 2-hydroxy-4-bromopyridine (1.0 g, 5.75 mmol) in THF (20.0 mL) was added NaH (60% suspension in mineral oil, 0.23 g, 5.75 mmol) portionwise. The reaction mixture was stirred at room temperature for 15 min followed by addition of methyl iodide (1.10 mL, 17.24 mmol). The resulting reaction mixture was stirred at room temperature for 16 h. After the completion of the reaction (TLC monitoring), the reaction mixture was cooled to 0° C., added water and extracted with EtOAc (3×50 mL). The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure to obtain the desired product (0.99 g, 92%). 1H NMR (400 MHz, DMSO-d6): δ 3.38 (s, 3H), 6.44 (dd, J=2.0 and 7.20 Hz, 1H), 6.69 (d, J=2.0 Hz, 1H) and 7.69 (d, J=7.20 Hz, 1H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
W Hamaguchi, N Masuda, S Miyamoto, Y Shiina… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel class of phosphodiesterase 10A inhibitors with potent PDE10A inhibitory activity and reduced CYP3A4 inhibition was designed and synthesized starting from 2-[4-({[1-methyl-4-(…
Number of citations: 24 www.sciencedirect.com
M Ito, T Tanaka, A Toita, N Uchiyama… - Journal of medicinal …, 2018 - ACS Publications
Cyclin-dependent kinase 12 (CDK12) plays a key role in the coordination of transcription with elongation and mRNA processing. CDK12 mutations found in tumors and CDK12 …
Number of citations: 40 pubs.acs.org
W Chen, X Guo, C Zhang, D Ke, G Zhang… - European Journal of …, 2019 - Elsevier
Despite the initial benefit demonstrated in clinical setting with ALK inhibitors, the challenging resistant mutants (F1174L, L1196M and G1202R) invariably developed. In this work, a …
Number of citations: 13 www.sciencedirect.com
ML Martini, C Ray, X Yu, J Liu… - ACS chemical …, 2019 - ACS Publications
Dopamine receptors are important G protein-coupled receptors (GPCRs) with therapeutic opportunities for treating Parkinson’s Disease (PD) motor and cognitive deficits. Biased D 1 …
Number of citations: 19 pubs.acs.org
J Li, X Zhang, Z Zhang, PK Padakanti… - Journal of medicinal …, 2013 - ACS Publications
To identify suitable lipophilic compounds having high potency and selectivity for vesicular acetylcholine transporter (VAChT), a heteroaromatic ring or a phenyl group was introduced …
Number of citations: 28 pubs.acs.org
ML Martini - 2019 - search.proquest.com
G protein-coupled receptors (GPCRs) are capable of downstream signaling through distinct non-canonical pathways such as β-arrestins in addition to the canonical G protein-…
Number of citations: 0 search.proquest.com
D Yin, D Su, J Jin - Cell Reports Physical Science, 2020 - cell.com
Trifluoroacetic acid (TFA) is among the most attractive trifluoromethylation reagents with respect to its low prices, ease of handling, and availability in large quantities. However, because …
Number of citations: 32 www.cell.com
M Zhang, J Chen, S Huang, B Xu, J Lin, W Su - Chem Catalysis, 2022 - cell.com
The importance of trifluoromethyl (CF 3 ) group-containing compounds in pharmaceuticals, agrochemicals, and materials has spurred tremendous efforts devoted to the development of …
Number of citations: 3 www.cell.com
D Yin, D Su, J Jin - Available at SSRN 3606764, 2020 - papers.ssrn.com
A mild and practical method has been achieved that allows for the direct C–H trifluoromethylation, perfuoroalkylation and chlorodifluoromethylation of (hetero) arenes using inexpensive…
Number of citations: 1 papers.ssrn.com
濵口渉 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
第二節 化合物の合成 9 第三節 PDE10A 阻害活性および代謝安定性の評価結果ならびに考察 13 第四節 行動薬理試験における薬効評価 19 第五節 本章のまとめ 22 第二章 CYP3A4 阻害を減弱…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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